Cas no 442651-17-4 (6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide)

6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide is a sulfonamide-derived compound featuring a thiazole moiety, which may confer potential biological activity. Its structural design combines a hydrophobic tosyl group with a polar thiazolylamide, suggesting utility in medicinal chemistry or biochemical research. The compound's sulfonamide linkage enhances stability, while the hexanamide spacer may improve solubility and binding interactions. This molecule could serve as an intermediate in synthesizing more complex pharmacophores or as a scaffold for investigating sulfonamide-thiazole hybrids. Its well-defined structure allows for precise modification, making it suitable for structure-activity relationship studies. Further characterization would be required to confirm specific applications.
6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide structure
442651-17-4 structure
Product name:6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide
CAS No:442651-17-4
MF:C16H21N3O3S2
Molecular Weight:367.486241102219
CID:6287327
PubChem ID:647437

6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide 化学的及び物理的性質

名前と識別子

    • 6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide
    • AKOS000581082
    • 6-[(4-methylphenyl)sulfonylamino]-N-(2-thiazolyl)hexanamide
    • 6-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)hexanamide
    • cid_647437
    • CHEMBL1347258
    • SMR000012744
    • MLS002535059
    • 6-(Toluene-4-sulfonylamino)-hexanoic acid thiazol-2-ylamide
    • SR-01000503982-1
    • 442651-17-4
    • F1345-0654
    • SR-01000503982
    • MLS000030596
    • 6-(4-methylphenylsulfonamido)-N-(thiazol-2-yl)hexanamide
    • HMS2182A17
    • N-thiazol-2-yl-6-(tosylamino)hexanamide
    • BDBM42584
    • インチ: 1S/C16H21N3O3S2/c1-13-6-8-14(9-7-13)24(21,22)18-10-4-2-3-5-15(20)19-16-17-11-12-23-16/h6-9,11-12,18H,2-5,10H2,1H3,(H,17,19,20)
    • InChIKey: YRMXMJDXXJCTQG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NCCCCCC(NC1=NC=CS1)=O)(=O)=O

計算された属性

  • 精确分子量: 367.10243389g/mol
  • 同位素质量: 367.10243389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 24
  • 回転可能化学結合数: 9
  • 複雑さ: 485
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 125Ų

6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1345-0654-5mg
6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide
442651-17-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1345-0654-10mg
6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide
442651-17-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1345-0654-2mg
6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide
442651-17-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1345-0654-10μmol
6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide
442651-17-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1345-0654-2μmol
6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide
442651-17-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1345-0654-1mg
6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide
442651-17-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1345-0654-4mg
6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide
442651-17-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1345-0654-5μmol
6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide
442651-17-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1345-0654-3mg
6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide
442651-17-4 90%+
3mg
$63.0 2023-05-17

6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide 関連文献

6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamideに関する追加情報

Introduction to 6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide (CAS No. 442651-17-4)

6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide, with the CAS number 442651-17-4, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiazole ring and a benzenesulfonamide moiety, which contribute to its potential biological activities and therapeutic applications.

The chemical structure of 6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide consists of a hexane chain with an amide linkage to a thiazole ring and a 4-methylbenzenesulfonamide group. The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological interactions. The thiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which can enhance the compound's binding affinity to target proteins. The benzenesulfonamide moiety, on the other hand, is often associated with potent inhibitory activity against various enzymes and receptors.

In recent years, there has been a growing interest in the development of small molecules with anti-inflammatory and anti-cancer properties. Research has shown that compounds containing a thiazole ring and a sulfonamide group can exhibit significant biological activities. For instance, studies have demonstrated that 6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide has also shown potential as an anti-cancer agent. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/AKT and MAPK pathways. Additionally, it has been found to inhibit angiogenesis, which is crucial for tumor growth and metastasis. These findings suggest that 6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide could be a valuable lead compound for the development of novel anti-cancer therapies.

The pharmacokinetic properties of 6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide have also been extensively studied. It has been reported to have good oral bioavailability and favorable pharmacokinetic profiles in animal models. This is an important consideration for its potential use in clinical settings, as compounds with poor bioavailability often face significant challenges in drug development. Furthermore, the compound has shown low toxicity in preclinical studies, which is another positive attribute for its therapeutic potential.

In addition to its therapeutic applications, 6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide has also been explored as a tool compound in chemical biology research. Its ability to selectively modulate specific biological pathways makes it useful for studying the mechanisms underlying various diseases. For example, researchers have used this compound to investigate the role of specific kinases in cancer cell signaling and to identify potential targets for drug discovery.

The synthesis of 6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide involves several well-established organic reactions. The key steps include the formation of the thiazole ring through a cyclization reaction and the introduction of the benzenesulfonamide group via an amide coupling reaction. These synthetic routes are highly efficient and can be scaled up for large-scale production if needed.

In conclusion, 6-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide (CAS No. 442651-17-4) is a versatile compound with promising therapeutic potential in various medical applications. Its unique structural features contribute to its biological activities, making it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound is likely to play an increasingly important role in the fields of medicinal chemistry and pharmaceutical research.

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